molecular formula C11H12ClNO2 B8546530 4-(4-Chloro-2-hydroxybutoxy)benzonitrile

4-(4-Chloro-2-hydroxybutoxy)benzonitrile

Cat. No.: B8546530
M. Wt: 225.67 g/mol
InChI Key: AZGYLKQRMSAAHY-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-hydroxybutoxy)benzonitrile is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-(4-chloro-2-hydroxybutoxy)benzonitrile

InChI

InChI=1S/C11H12ClNO2/c12-6-5-10(14)8-15-11-3-1-9(7-13)2-4-11/h1-4,10,14H,5-6,8H2

InChI Key

AZGYLKQRMSAAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(CCCl)O

Origin of Product

United States

Structural Context Within Aryl Nitrile and Halogenated Ether Chemical Space

To fully appreciate the chemical potential of 4-(4-Chloro-2-hydroxybutoxy)benzonitrile, it is essential to understand its constituent parts within the broader classes of aryl nitriles and halogenated ethers.

Aryl Nitriles: These are organic compounds characterized by a nitrile (-C≡N) group attached directly to an aromatic ring. fiveable.me The nitrile group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the benzene (B151609) ring. libretexts.orgpharmacareers.in This electronic pull deactivates the ring toward electrophilic aromatic substitution while simultaneously making the nitrile carbon itself electrophilic and susceptible to nucleophilic attack. libretexts.org Aryl nitriles are foundational intermediates in organic synthesis, serving as precursors to a wide array of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and various heterocyclic systems. chemistrysteps.comlibretexts.org Common synthetic routes to aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions, which convert aryl diazonium salts or aryl halides, respectively, into the desired nitrile.

Halogenated Ethers: This class of compounds features an ether linkage (-O-) and one or more halogen atoms bonded to the alkyl chains. wikipedia.org The presence of halogens, such as chlorine, imparts specific chemical properties, including increased stability and modified polarity. nih.gov Halogenated ethers have found diverse applications, from use as non-flammable anesthetics in medicine to roles as flame retardants and stable solvents in materials science. wikiwand.comiloencyclopaedia.org Their chemical behavior is often dictated by the nature and position of the halogen atom, which can serve as a leaving group in nucleophilic substitution reactions.

This compound uniquely merges these two chemical domains. It possesses the characteristic aryl nitrile system, which provides a site for transformations of the cyano group and modification of the aromatic ring. Concurrently, it features a functionalized, chlorinated ether side chain, offering additional handles for chemical manipulation. This hybrid structure suggests a rich and complex reactivity profile, making it a compelling target for synthetic exploration.

Strategic Importance of the Butoxy Chain and Aromatic Substituents for Chemical Manipulation

The synthetic versatility of 4-(4-Chloro-2-hydroxybutoxy)benzonitrile stems directly from the strategic placement of its functional groups on both the aliphatic butoxy chain and the aromatic ring. Each component offers distinct opportunities for chemical modification.

The Functionalized Butoxy Chain: The four-carbon ether chain is not merely a passive linker; it is decorated with two key functional groups that serve as primary sites for chemical reactions:

Secondary Hydroxyl Group (-OH): Located at the C2 position of the butoxy chain, this alcohol is a versatile functional handle. It can participate in hydrogen bonding, influencing the molecule's solubility and intermolecular interactions. Synthetically, it can undergo a wide range of reactions, including oxidation to a ketone, esterification, and etherification, allowing for the attachment of diverse molecular fragments.

Primary Chlorine Atom (-Cl): Positioned at the C4 terminus, the chlorine atom acts as an effective leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, azides, thiols, or additional alkoxides, enabling chain extension and the construction of more elaborate structures.

The interplay between the hydroxyl and chloro groups also presents the possibility for intramolecular reactions, such as the formation of cyclic ethers like oxetanes under basic conditions, further expanding its synthetic utility. nih.gov

Table 1: Analysis of Functional Groups in this compound
Functional GroupLocationChemical SignificancePotential Transformations
Nitrile (-C≡N)Para-position on Benzene (B151609) RingElectron-withdrawing; electrophilic carbon center.Reduction to amine, hydrolysis to carboxylic acid, cycloadditions.
Ether (-O-R)Para-position on Benzene RingElectron-donating (by resonance); activates ring for EAS.Generally stable, but can be cleaved under harsh conditions.
Secondary Hydroxyl (-OH)C2 of Butoxy ChainSite for H-bonding; nucleophilic and acidic properties.Oxidation, esterification, etherification.
Primary Chlorine (-Cl)C4 of Butoxy ChainGood leaving group.Nucleophilic substitution (e.g., with N₃⁻, RS⁻, R₂N⁻).

Aromatic Substituents and Ring Reactivity: The benzene ring is substituted at the 1- and 4- (para) positions with the nitrile and butoxy groups, respectively. These substituents have opposing electronic effects that modulate the reactivity of the aromatic ring toward electrophilic aromatic substitution (EAS). lumenlearning.com

Ether Linkage (-OR): The oxygen atom donates electron density to the ring through resonance, making the ring more nucleophilic. This is an activating effect, directing incoming electrophiles to the ortho and para positions. pharmacareers.in

Nitrile Group (-CN): This group is strongly electron-withdrawing through both inductive and resonance effects, deactivating the ring and making it less nucleophilic. libretexts.orgpharmacareers.in

Table 2: Electronic Effects of Substituents on the Benzene Ring
SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Effect
-O-(CH₂)₃CH(OH)CH₂ClWithdrawing (-I)Donating (+R)ActivatingOrtho, Para
-C≡NWithdrawing (-I)Withdrawing (-R)DeactivatingMeta

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to Complex Benzonitrile Ethers

Strategies for Constructing the 4-Chloro-2-hydroxybutoxy Moiety

The defining feature of the target molecule is the 4-chloro-2-hydroxybutoxy chain attached to the phenolic oxygen. Its construction requires careful control of regioselectivity and, for certain applications, stereoselectivity. A common and efficient precursor for this chain is epichlorohydrin (B41342).

The most prevalent method for forming the ether linkage is a variation of the Williamson ether synthesis. This involves the reaction of 4-cyanophenol with epichlorohydrin. The phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide ion, which then attacks the epoxide ring of epichlorohydrin.

The reaction proceeds via a nucleophilic attack of the phenoxide on one of the carbon atoms of the epoxide ring. This ring-opening is regioselective, with the attack preferentially occurring at the less substituted carbon atom (C3) of the epichlorohydrin, leading to the desired 2-hydroxypropoxy linkage. The subsequent displacement of the chloride by the newly formed alkoxide results in a glycidyl (B131873) ether intermediate, which is then opened by a chloride source (often from HCl generated in situ or added) to yield the final chlorohydrin structure.

A typical synthetic sequence involves:

Deprotonation: 4-cyanophenol is treated with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent to generate the sodium or potassium 4-cyanophenoxide salt.

Nucleophilic Addition: The phenoxide attacks epichlorohydrin. This reaction opens the epoxide ring to form an intermediate alkoxide.

The synthesis of many beta-blockers follows a similar initial step, reacting a substituted phenol with epichlorohydrin. wikipedia.orgnih.gov

Table 1: Conditions for Etherification of Phenols with Epichlorohydrin
Phenol DerivativeBaseSolventTemperature (°C)Yield (%)Reference
4-((2-isopropoxyethoxy)methyl)phenolLiCl (as additive)Not specifiedNot specified63 mdpi.com
4-(2-hydroxyethyl)phenolK₂CO₃AcetonitrileNot specified70 researchgate.net
Various 4-substituted phenolsNot specifiedNot specifiedNot specifiedGeneral Method nih.gov

The use of epichlorohydrin as the alkylating agent conveniently installs both the hydroxyl group and the terminal chloride in a single synthetic operation. The hydroxyl group arises from the opening of the epoxide ring and is inherently placed at the C2 position of the butoxy chain.

Further functionalization of this secondary alcohol is possible, though not required for the target compound. Such transformations could include:

Oxidation: Oxidation of the secondary alcohol would yield a ketone, 4-(4-chloro-2-oxobutoxy)benzonitrile.

Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) would produce an ester.

Etherification: Alkylation of the hydroxyl group would result in a diether derivative.

These modifications are crucial for creating analogues with potentially different biological activities or physicochemical properties.

The C2 carbon of the butoxy chain, bearing the hydroxyl group, is a chiral center. Therefore, this compound exists as a pair of enantiomers. For many pharmacologically active molecules, a single enantiomer is responsible for the desired therapeutic effect. wikipedia.org Consequently, stereoselective synthesis is of significant importance.

Strategies to achieve enantiopure or enantioenriched products include:

Use of Chiral Precursors: Starting the synthesis with an enantiomerically pure form of epichlorohydrin, such as (R)- or (S)-epichlorohydrin, will result in the corresponding enantiomer of the final product.

Chemoenzymatic Kinetic Resolution: A common method involves the enzymatic resolution of the racemic chlorohydrin intermediate. For instance, a lipase (B570770) can selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting esterified enantiomer from the unreacted, slower-reacting enantiomer. mdpi.comresearchgate.net Lipase B from Candida antarctica is frequently used for this purpose. mdpi.comresearchgate.net This method provides access to both enantiomers of the chlorohydrin precursor in high enantiomeric excess.

Nitrile Group Introduction and Modification on the Aromatic Ring

The benzonitrile moiety is a versatile functional group and a common structural motif in medicinal chemistry. Its synthesis can be approached in several ways, either before or after the construction of the ether side chain.

Diazotization-Cyanidation (Sandmeyer Reaction): This is a classical and highly reliable method for introducing a nitrile group onto an aromatic ring. nih.gov The process begins with an aromatic amine, such as 4-aminophenol.

Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt. masterorganicchemistry.comgeeksforgeeks.org

Cyanation: The resulting aryl diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. This substitution reaction replaces the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas. masterorganicchemistry.combyjus.com

The Sandmeyer reaction is a versatile tool for synthesizing aryl nitriles from readily available anilines. nih.govyoutube.com

Table 2: Overview of Sandmeyer Cyanation Reaction
StepStarting MaterialReagentsIntermediate/ProductKey FeaturesReference
1. DiazotizationAromatic Primary Amine (e.g., 4-Aminophenol)NaNO₂, Strong Acid (HCl, H₂SO₄)Aryl Diazonium SaltRequires low temperature (0-5 °C) to prevent decomposition. masterorganicchemistry.comgeeksforgeeks.org
2. CyanationAryl Diazonium SaltCopper(I) Cyanide (CuCN)Aryl Nitrile (e.g., 4-Hydroxybenzonitrile)Follows a free radical or ionic mechanism. nih.govbyjus.com

Other Methods for Benzonitrile Formation:

From Benzaldehydes: 4-Hydroxybenzaldehyde can be converted to 4-hydroxybenzonitrile. This typically involves a two-step process: first, reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration of the oxime using reagents like acetic anhydride or phosphorus pentoxide to yield the nitrile. google.comgoogle.com

From Carboxylic Acids: 4-Hydroxybenzoic acid can be converted to the nitrile, though this often requires harsh conditions. Methods include direct dehydration and ammoniation. dissertationtopic.netrsc.org

Nucleophilic Aromatic Substitution (SNAr): Starting with an activated aryl halide, such as 4-chlorobenzonitrile (B146240) or 4-fluorobenzonitrile, the halogen can be displaced by a hydroxyl group. For example, reaction of 4-chlorobenzonitrile with sodium methoxide (B1231860) followed by acidification can yield 4-cyanophenol. chemicalbook.com However, this approach forms the ether linkage in reverse (starting with the complete benzonitrile).

The nitrile group is a valuable synthetic handle that can be converted into several other functional groups, allowing for the creation of a diverse library of analogues from a common intermediate.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid [4-(4-chloro-2-hydroxybutoxy)benzoic acid] or, under milder conditions, a primary amide [4-(4-chloro-2-hydroxybutoxy)benzamide].

Reduction: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net

Cycloaddition: The nitrile can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important functional groups in medicinal chemistry. taylorandfrancis.com

These transformations significantly broaden the scope of accessible molecules from the parent compound, this compound.

Control of Chlorination on the Benzonitrile Core

While this compound itself features a chlorine atom on the butoxy side chain, the synthesis of analogues often involves the strategic placement of chlorine atoms on the benzonitrile ring. The control of this regioselectivity during electrophilic aromatic substitution is a significant synthetic challenge. The directing effects of the substituents on the benzonitrile ring—the electron-withdrawing cyano group (-CN) and the electron-donating hydroxyl group (-OH)—govern the position of incoming electrophiles like chlorine.

In the case of a 4-hydroxybenzonitrile precursor, the hydroxyl group is a powerful ortho-, para-director, while the cyano group is a meta-director. Since these groups are para to each other, their directing effects are cooperative, guiding chlorination to the 3- and 5-positions (ortho to the hydroxyl group and meta to the cyano group). Achieving other substitution patterns, such as chlorination at the 2-position, necessitates alternative strategies.

One effective strategy involves starting with a pre-functionalized benzene (B151609) ring where the chlorine atoms are already in the desired positions. For instance, the synthesis of 4-chloro-2-nitrobenzonitrile (B1583667) can be achieved by reacting 2,5-dichloronitrobenzene with copper(I) cyanide. epo.org This approach, known as the Rosenmund-von Braun reaction, circumvents the challenges of direct chlorination and ensures unambiguous placement of the chlorine atom relative to the nitrile group. epo.orggoogle.com Such methods are crucial for preparing key intermediates like 2-Chloro-4-hydroxybenzonitrile, which serves as a versatile building block in the synthesis of more complex molecules. nbinno.com

Table 1: Strategies for Controlled Chlorination of Benzonitrile Derivatives

Strategy Description Example Precursors Target Intermediate
Direct Electrophilic Chlorination Chlorination of a substituted benzonitrile. Regioselectivity is dictated by existing functional groups. 4-Hydroxybenzonitrile 3-Chloro-4-hydroxybenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., -F, -Cl) on an activated aromatic ring by a nucleophile. 4-Fluorobenzonitrile 4-Alkoxybenzonitrile
Sandmeyer Reaction Conversion of an aniline (B41778) derivative to a diazonium salt, followed by reaction with a copper(I) halide. 4-Amino-3-chlorobenzonitrile 3,4-Dichlorobenzonitrile

| Nitrile Synthesis on a Chlorinated Precursor | Introduction of the cyano group onto an already chlorinated aromatic ring. | 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzonitrile epo.org |

Convergent and Linear Synthetic Strategies for the Target Compound

The architectural assembly of this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

For this compound, a convergent strategy is markedly superior. This route involves the coupling of two primary fragments:

Fragment A: 4-hydroxybenzonitrile

Fragment B: An electrophilic four-carbon chain containing the required chloro and hydroxyl precursors, such as epichlorohydrin.

| Flexibility | Inflexible; the synthetic sequence is rigid. kccollege.ac.in | More flexible; modifications to fragments can be made independently. fiveable.me |

Catalytic Systems and Reagents for Key Bond-Forming Reactions

The formation of the ether bond between the 4-hydroxybenzonitrile core and the butoxy side chain is the cornerstone of the synthesis. This transformation, a variation of the Williamson ether synthesis, relies on specific reagents and catalysts to proceed efficiently.

The reaction is typically carried out by first deprotonating the phenolic hydroxyl group of 4-hydroxybenzonitrile with a base to form a more nucleophilic phenoxide. This phenoxide then attacks an electrophilic C4 synthon, such as epichlorohydrin.

Key Reagents and Catalysts:

Bases: Inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium ethoxide are commonly employed to generate the phenoxide anion. rsc.orgbeilstein-journals.orgresearchgate.net The choice of base can influence reaction rate and selectivity.

Phase-Transfer Catalysts (PTCs): In biphasic reaction systems (e.g., an aqueous base and an organic solvent), PTCs like quaternary ammonium (B1175870) salts can be used to shuttle the phenoxide anion into the organic phase, thereby accelerating the reaction with the electrophile. researchgate.net

Solvents: The choice of solvent is critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are effective at solvating the cation of the phenoxide salt, leaving a highly reactive "naked" anion that readily participates in the nucleophilic substitution. researchgate.netresearchgate.net In some flow chemistry applications, the reaction can even be run using neat epichlorohydrin as both a reagent and a solvent. rsc.org

Lewis Acids: While less common for the initial etherification, Lewis acids such as Bismuth(III) triflate (Bi(OTf)3) can be employed as catalysts for the subsequent ring-opening of epoxides if a glycidyl ether intermediate were formed. researchgate.net

Table 3: Catalytic Systems and Reagents for Etherification

Component Example(s) Function Reference
Base NaOH, K₂CO₃ Deprotonates the phenolic -OH to form the nucleophilic phenoxide. rsc.org, researchgate.net
Electrophile Epichlorohydrin, 1,4-dichloro-2-butanol Provides the carbon backbone of the side chain for the phenoxide to attack. researchgate.net, rsc.org
Solvent DMSO, DMF, Neat Epichlorohydrin Provides a medium for the reaction; polar aprotic solvents enhance nucleophilicity. rsc.org, researchgate.net

| Catalyst | Phase-Transfer Catalysts, Lewis Acids (e.g., Bi(OTf)₃) | Accelerates reaction rate, facilitates reactions in biphasic systems, or catalyzes subsequent transformations. | researchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity of the synthesis requires meticulous optimization of various reaction parameters. For the key etherification step involving epichlorohydrin, selectivity is particularly important to ensure the desired chlorohydrin isomer is formed and to minimize side reactions.

Key Optimization Parameters:

Temperature: Reaction temperature significantly impacts the rate of reaction. Phenol alkylations are often conducted at elevated temperatures, for instance between 100-110°C, to ensure a reasonable reaction time. rsc.orgrsc.org However, excessively high temperatures can lead to the formation of undesired byproducts.

Reactant Stoichiometry: Using a large excess of one reagent, such as epichlorohydrin, can drive the reaction to completion but may complicate purification and increase costs. rsc.org Careful adjustment of the molar ratios of the phenol, base, and electrophile is necessary to find an optimal balance.

Reaction Time: The duration of the reaction must be sufficient for the starting materials to be consumed but not so long that product degradation or side reactions become significant. Continuous monitoring of the reaction progress via techniques like thin-layer chromatography (TLC) is standard practice. researchgate.net

Solvent and Concentration: The reaction medium affects the solubility of reagents and the reactivity of the nucleophile. As noted, polar aprotic solvents are often preferred. The concentration of reactants can also play a role in reaction kinetics.

Water Content: Interestingly, in certain epoxide ring-opening reactions, the presence of a controlled amount of water (e.g., 8-10 wt%) can act as a proton transfer carrier. This can facilitate the conversion of intermediates to the desired product, suppress side reactions, and dramatically improve selectivity (to >98%) while reducing reaction times. rsc.org

By systematically adjusting these conditions, chemists can develop a robust and efficient process for the synthesis of this compound, maximizing both the yield and the purity of the final product.

Table 4: Mentioned Compounds

Compound Name
This compound
4-hydroxybenzonitrile
3-Chloro-4-hydroxybenzonitrile
4-chloro-2-nitrobenzonitrile
2,5-dichloronitrobenzene
copper(I) cyanide
2-Chloro-4-hydroxybenzonitrile
4-Fluorobenzonitrile
4-Alkoxybenzonitrile
4-Amino-3-chlorobenzonitrile
3,4-Dichlorobenzonitrile
epichlorohydrin
1,4-dichloro-2-butanol
sodium hydroxide
potassium carbonate
sodium ethoxide
dimethyl sulfoxide
N,N-dimethylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The analysis of chemical shifts (δ) and spin-spin coupling patterns allows for the assignment of each proton to its specific position in the molecular structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the chloro-hydroxybutoxy side chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the butoxy chain would resonate in the upfield region, with their chemical shifts influenced by the adjacent electron-withdrawing oxygen and chlorine atoms, as well as the hydroxyl group.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to CN) ~7.6 d ~8.8
Aromatic H (meta to CN) ~7.0 d ~8.8
O-CH₂ ~4.1 m -
CH-OH ~4.0 m -
CH₂-Cl ~3.8 m -
CH₂ (in butoxy chain) ~2.0 m -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic ring would appear in the downfield region (δ 100-160 ppm). The carbon bearing the cyano group (C≡N) would have a characteristic chemical shift, as would the ipso-carbon attached to the butoxy group. The aliphatic carbons of the side chain would resonate at higher field, with their chemical shifts influenced by the electronegative substituents.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C≡N ~119
Aromatic C (ipso to CN) ~105
Aromatic C (ortho to CN) ~134
Aromatic C (meta to CN) ~116
Aromatic C (ipso to O) ~162
O-CH₂ ~70
CH-OH ~68
CH₂-Cl ~48

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular fragments.

Through the combined analysis of these 2D NMR spectra, the precise connectivity of the aromatic ring and the butoxy side chain in this compound can be unambiguously determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A strong, sharp absorption band around 2230-2220 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3600-3200 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group. The C-O stretching of the ether linkage would likely appear in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 800-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
Nitrile (C≡N) Stretching ~2225
Hydroxyl (O-H) Stretching (broad) ~3400
Aromatic C-H Stretching ~3050
Aliphatic C-H Stretching ~2950
Ether (C-O) Stretching ~1250

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

For this compound (C₁₁H₁₂ClNO₂), the calculated exact mass would be determined. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely involve the cleavage of the butoxy side chain, such as the loss of the chloromethyl group or the hydroxypropyl group, as well as fragmentation of the benzonitrile core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzonitrile moiety in this compound acts as a chromophore, absorbing UV light in a characteristic wavelength range. The absorption maxima (λmax) are indicative of the π → π* electronic transitions within the aromatic system. The substitution pattern on the benzene ring, including the cyano and alkoxy groups, influences the energy of these transitions and thus the position of the absorption bands.

Vibrational Spectroscopy Studies and Correlation with Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for probing the molecular structure of "this compound". By analyzing the vibrational modes of the molecule's constituent bonds and functional groups, these techniques offer a detailed fingerprint that directly correlates with its structural arrangement. Although a complete experimental spectral analysis for this specific compound is not widely published, a comprehensive understanding of its vibrational characteristics can be derived from established group frequency correlations and studies of structurally analogous molecules.

The molecular structure of "this compound" is characterized by several key functional groups: a para-substituted benzonitrile moiety, an ether linkage, a secondary hydroxyl group, and a primary alkyl chloride. Each of these groups exhibits characteristic vibrational frequencies, which collectively contribute to the compound's unique infrared and Raman spectra. The expected vibrational modes are detailed below, drawing correlations from extensive spectroscopic databases and literature on related compounds such as benzonitrile, substituted phenols, secondary alcohols, and chloroalkanes.

Nitrile Group (C≡N) Vibrations: The stretching vibration of the nitrile group (C≡N) is one of the most characteristic and readily identifiable bands in the vibrational spectrum. For benzonitrile and its derivatives, this mode typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ in the FT-IR spectrum. frontiersin.org Its intensity in the Raman spectrum is also generally strong. The precise position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The para-alkoxy group, being an electron-donating group, is expected to slightly lower the frequency compared to unsubstituted benzonitrile.

Aromatic Ring (C₆H₄) Vibrations: The para-substituted benzene ring gives rise to a series of characteristic bands.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

C=C Stretching: The ring C=C stretching vibrations typically result in a set of two to four bands in the 1625-1400 cm⁻¹ range. For para-substituted benzenes, characteristic bands are often observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1400 cm⁻¹.

C-H Bending: In-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ region, while out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the 860-800 cm⁻¹ range.

Aliphatic Chain and Functional Group Vibrations: The 4-chloro-2-hydroxybutoxy side chain introduces several additional key vibrational modes.

O-H and C-O Stretching (Alcohol): The hydroxyl group gives rise to a strong, broad O-H stretching band in the FT-IR spectrum, typically in the 3600-3200 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. The corresponding C-O stretching vibration of the secondary alcohol is expected in the 1125-1000 cm⁻¹ range.

C-H Stretching (Aliphatic): The aliphatic C-H stretching vibrations of the butoxy chain (CH, CH₂, and CH₃ groups if present) will appear in the 3000-2850 cm⁻¹ range.

C-O-C Stretching (Ether): The asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₂) typically produces a strong band around 1250 cm⁻¹. The symmetric stretching (CH₂-O-Ar) is expected near 1040 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can vary depending on the conformation of the alkyl chain. Studies on similar chlorinated alcohols, such as 1,3-dichloro-2-propanol, support assignments in this region. researchgate.net

The combination of these distinct vibrational modes provides a detailed structural confirmation of "this compound". The presence of the sharp nitrile band, the characteristic pattern of the para-substituted aromatic ring, the broad hydroxyl stretch, and the ether and alkyl halide vibrations all serve to elucidate and confirm the compound's molecular architecture.

The following tables summarize the expected characteristic vibrational frequencies based on this correlational analysis.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for Benzonitrile Moiety

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected FT-IR Intensity Expected FT-Raman Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak Medium
Nitrile C≡N Stretch 2240 - 2220 Strong, Sharp Strong
Aromatic C=C Stretch 1610 - 1580 Medium to Strong Strong
Aromatic C=C Stretch 1510 - 1480 Medium to Strong Medium
Aromatic C-H Out-of-Plane Bend 860 - 800 Strong Weak

Table 2: Expected FT-IR and FT-Raman Vibrational Frequencies for Substituted Butoxy Chain

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected FT-IR Intensity Expected FT-Raman Intensity
Alcohol O-H Stretch 3600 - 3200 Strong, Broad Weak
Aliphatic C-H Stretch 3000 - 2850 Medium to Strong Medium
Aryl-Alkyl Ether C-O-C Asymmetric Stretch 1270 - 1230 Strong Medium
Secondary Alcohol C-O Stretch 1125 - 1085 Medium to Strong Weak
Aryl-Alkyl Ether C-O-C Symmetric Stretch 1050 - 1020 Medium Medium
Alkyl C-Cl Stretch 800 - 600 Medium to Strong Strong

Mechanistic Investigations of Reactions Involving 4 4 Chloro 2 Hydroxybutoxy Benzonitrile

Detailed Reaction Mechanisms of Butoxy Chain Functionalization

The butoxy chain of 4-(4-Chloro-2-hydroxybutoxy)benzonitrile, with its hydroxyl and chloro substituents, is amenable to a variety of functionalization reactions. The secondary hydroxyl group can undergo oxidation, esterification, and etherification reactions. For instance, oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely proceed via an E2 elimination mechanism from the chromate (B82759) ester intermediate to yield the corresponding ketone.

Nucleophilic substitution at the terminal carbon bearing the chlorine atom is another key transformation. The reaction mechanism is typically S(_N)2, involving the backside attack of a nucleophile, leading to the displacement of the chloride ion. The stereochemistry at the C2 hydroxyl group can influence the accessibility of the C4 position to the incoming nucleophile.

Reaction Type Reagent Product Plausible Mechanism
Oxidation of secondary alcoholPyridinium chlorochromate (PCC)4-(4-Chloro-2-oxobutoxy)benzonitrileE2 elimination from chromate ester
EsterificationAcetic anhydride (B1165640), pyridine (B92270)4-(2-Acetoxy-4-chlorobutoxy)benzonitrileNucleophilic acyl substitution
Nucleophilic SubstitutionSodium azide (B81097) (NaN(_3))4-(4-Azido-2-hydroxybutoxy)benzonitrileS(_N)2

Elucidation of Nitrile Group Reactivity Pathways (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group is a versatile functional group that can undergo several transformations. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The mechanism involves the initial protonation of the nitrogen atom (in acid) or nucleophilic attack by a hydroxide (B78521) ion (in base), followed by tautomerization to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion which is then further reduced. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This is a [3+2] cycloaddition reaction.

Reaction Type Reagent/Conditions Product Key Intermediate
Acidic HydrolysisH(_3)O, Heat4-(4-Chloro-2-hydroxybutoxy)benzoic acidAmide
Basic HydrolysisNaOH, H(_2)O, Heat4-(4-Chloro-2-hydroxybutoxy)benzoic acidAmide
ReductionLiAlH(_4), then H(_2)O[4-(4-Chloro-2-hydroxybutoxy)phenyl]methanamineImine anion
[3+2] CycloadditionSodium azide, Lewis acid5-[4-(4-Chloro-2-hydroxybutoxy)phenyl]tetrazole-

Mechanistic Insights into Halogen-Containing Benzonitrile (B105546) Transformations

The chlorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its presence, along with the electron-withdrawing nitrile group, deactivates the aromatic ring towards electrophilic substitution. Electrophilic aromatic substitution reactions, if they occur, would be directed to the positions ortho and para to the butoxy group and meta to the nitrile and chloro groups. Forcing conditions, such as high temperatures and pressures, or the use of specific catalysts, might be required for transformations involving the halogen. google.comchemguide.co.uk

The halogenation of benzonitrile itself in the vapor phase at high temperatures can lead to polyhalogenated products. google.com However, for this compound, such harsh conditions would likely lead to the decomposition of the butoxy side chain.

Stereochemical Outcomes and Diastereoselectivity in Multi-Step Sequences

The presence of a chiral center at the C2 position of the butoxy chain introduces the possibility of stereoisomers. Reactions involving this chiral center or the creation of a new chiral center can lead to diastereomeric products. For instance, the reduction of a ketone formed at the C2 position would generate a new chiral center, and the diastereoselectivity of this reaction would depend on the steric hindrance and the directing effect of the existing chiral center and the rest of the molecule. The choice of reducing agent can significantly influence the stereochemical outcome.

Reaction Reagent Possible Diastereomers Factors Influencing Diastereoselectivity
Reduction of 4-(4-Chloro-2-oxobutoxy)benzonitrileSodium borohydride (B1222165) (NaBH(_4))(2R, C2-OH) and (2S, C2-OH) productsSteric hindrance, chelation control
Epoxidation of an unsaturated analogm-CPBADiastereomeric epoxidesDirecting effect of the existing hydroxyl group

Influence of Solvent and Catalytic Systems on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism and rate. For S(_N)2 reactions on the butoxy chain, polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. For electrophilic aromatic substitution, the choice of catalyst is crucial. Lewis acids like AlCl(_3) or FeCl(_3) are commonly used to generate the electrophile. chemguide.co.uk

In the synthesis of related halogenated benzonitriles, the use of copper(I) cyanide is a common method to introduce the nitrile group onto an aromatic ring. google.com The solvent and the presence of co-catalysts can significantly affect the yield and purity of the product in such reactions. google.com

Reaction Type Solvent/Catalyst System Effect on Mechanism/Outcome
S(_N)2 on butoxy chainPolar aprotic (e.g., DMF)Enhances rate by solvating cation
S(_N)2 on butoxy chainPolar protic (e.g., Ethanol)Decreases rate by solvating nucleophile
Electrophilic Aromatic SubstitutionLewis Acid (e.g., AlCl(_3))Generation of the electrophile chemguide.co.uk
Nitrile formation from aryl halideCuCN in DMF/PyridineFacilitates nucleophilic substitution of the halide google.com

Computational Chemistry and Theoretical Studies of 4 4 Chloro 2 Hydroxybutoxy Benzonitrile

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like 4-(4-Chloro-2-hydroxybutoxy)benzonitrile. mdpi.commdpi.com By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties at a reasonable computational cost. researchgate.net

DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles of this compound. These calculations can also elucidate key electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and electronic transitions. mdpi.com

Global reactivity descriptors, derived from DFT calculations, offer a quantitative measure of the molecule's chemical behavior. These descriptors include electronegativity, chemical hardness, and electrophilicity, which are vital for predicting how the molecule will interact with other chemical species. mdpi.com

Below is a table showcasing typical molecular properties of this compound that can be calculated using DFT methods:

PropertyCalculated ValueUnits
Total Energy-1234.5678Hartrees
Dipole Moment3.45Debye
HOMO Energy-6.78eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.55eV
Electronegativity (χ)4.005eV
Chemical Hardness (η)2.775eV
Electrophilicity Index (ω)2.89eV

Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations.

Ab Initio Calculations for Reaction Energetics and Transition State Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of investigating reaction energetics and characterizing transition states for reactions involving this compound. researchgate.net These methods are crucial for understanding the feasibility and kinetics of chemical transformations.

By mapping the potential energy surface of a reaction, ab initio calculations can identify the minimum energy pathways from reactants to products. This includes the precise location and characterization of transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed with high accuracy. This information is essential for predicting the spontaneity and equilibrium position of a chemical reaction.

The following table provides an example of calculated energetic data for a hypothetical reaction involving this compound:

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol)0.025.3-15.8
Enthalpy (kcal/mol)-250.4-225.1-266.2
Gibbs Free Energy (kcal/mol)-230.7-205.0-247.1

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from ab initio calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic parameters of this compound, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. scielo.brmdpi.com

Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR or Raman spectrum can be generated. mdpi.com These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Similarly, NMR chemical shifts can be calculated for each nucleus in the molecule. By comparing these calculated shifts with the experimental NMR spectrum, it is possible to confirm the molecular structure and assign the observed resonances to specific atoms. nih.gov

The table below shows a comparison of hypothetical experimental and calculated vibrational frequencies for this compound:

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-H)34503455O-H stretch
ν(C≡N)22302235C≡N stretch
ν(C-Cl)750755C-Cl stretch
δ(C-H)14501452C-H bend

Note: The presented data is for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Catalytic Effects

Computational modeling provides a detailed, atomistic view of reaction mechanisms involving this compound. By simulating the interactions between molecules, it is possible to elucidate the step-by-step pathway of a chemical reaction. This includes the identification of intermediates, transition states, and the role of any catalysts.

For instance, the synthesis of this compound can be modeled to understand the mechanism of etherification. Computational studies can reveal how a catalyst, such as a base, facilitates the reaction by deprotonating the hydroxyl group and increasing its nucleophilicity. The model can also predict the most likely site of nucleophilic attack and the stereochemical outcome of the reaction.

These computational models can also be used to study the effects of different solvents on the reaction rate and mechanism. By including solvent molecules in the calculation, it is possible to account for their influence on the stability of reactants, intermediates, and transition states.

Conformational Analysis of the Butoxy Chain and Its Impact on Molecular Geometry

Computational methods can be used to explore the potential energy surface associated with the rotation of the dihedral angles in the butoxy chain. This analysis can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

The conformation of the butoxy chain can have a significant impact on the molecule's dipole moment, its ability to pack in a crystal lattice, and its interaction with other molecules. For example, different conformers may expose or shield the hydroxyl and chloro functional groups, thereby affecting their reactivity and intermolecular interactions.

The following table summarizes the relative energies of different hypothetical conformers of the butoxy chain:

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)
Anti180°0.0
Gauche (+)60°0.8
Gauche (-)-60°0.8
Eclipsed5.0

Note: This data is illustrative and represents a simplified conformational analysis.

Chemical Reactivity and Derivatization Strategies of 4 4 Chloro 2 Hydroxybutoxy Benzonitrile

Chemical Transformations of the Hydroxy Group (e.g., Etherification, Esterification, Oxidation)

The secondary hydroxyl group in the butoxy chain of 4-(4-chloro-2-hydroxybutoxy)benzonitrile is a prime site for various chemical transformations, including etherification, esterification, and oxidation. These reactions allow for the introduction of a wide range of functionalities, significantly altering the physicochemical properties of the parent molecule.

Etherification: The hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This reaction typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reaction with methyl iodide following deprotonation would yield the corresponding methyl ether. The choice of the alkylating agent can be varied to introduce different alkyl or aryl groups.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, treatment with benzoyl chloride would lead to the formation of the corresponding benzoate (B1203000) ester. medchemexpress.comorganic-chemistry.org This reaction is a versatile method for introducing a wide array of ester functionalities.

Oxidation: The secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with other functional groups in the molecule. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are generally effective for this transformation. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the butoxy chain or other undesired side reactions.

TransformationReagents and ConditionsProduct Type
Etherification1. NaH, THF; 2. R-X (e.g., CH3I)Ether
EsterificationRCOCl, pyridine, CH2Cl2Ester
OxidationPCC, CH2Cl2Ketone

Reactivity of the Chloro Substituent (e.g., Nucleophilic Substitution, Cross-Coupling Reactions)

The primary chloro group at the terminal position of the butoxy chain is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various nucleophiles, leading to a broad range of derivatives.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN3) in a polar aprotic solvent like DMF would yield the corresponding azide derivative, 4-(4-azido-2-hydroxybutoxy)benzonitrile. This azide can be further transformed, for instance, into an amine by reduction. Similarly, reaction with amines can lead to the formation of amino derivatives. For instance, reaction with a primary or secondary amine can lead to the corresponding N-substituted product.

Cross-Coupling Reactions: While less common for alkyl chlorides compared to aryl or vinyl halides, under appropriate catalytic conditions, the chloro group could potentially participate in cross-coupling reactions. For instance, a Suzuki-type coupling with a boronic acid could be explored, although this would likely require specific and optimized catalytic systems. organic-chemistry.orglibretexts.org

Reaction TypeNucleophile/ReagentProduct Type
Azide SubstitutionNaN3, DMFAlkyl Azide
AminationR2NH, baseAlkyl Amine

Reactions Involving the Benzonitrile (B105546) Functionality (e.g., Reduction to Amine, Formation of Heterocycles)

The benzonitrile group is a versatile functional handle that can undergo several important transformations, including reduction to an amine and conversion into various heterocyclic systems.

Reduction to Amine: The nitrile group can be reduced to a primary amine (benzylamine derivative). A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation, followed by an aqueous workup. libretexts.org Catalytic hydrogenation, for example using Raney nickel or palladium on carbon under a hydrogen atmosphere, is another effective method. ajgreenchem.comresearchgate.netresearchgate.netnih.gov

Formation of Heterocycles: The benzonitrile moiety is a valuable precursor for the synthesis of nitrogen-containing heterocycles. A notable example is the formation of a tetrazole ring through a [3+2] cycloaddition reaction with an azide, typically sodium azide, often in the presence of a Lewis acid or a Brønsted acid catalyst. nih.govnih.govbeilstein-journals.org This transformation is particularly significant in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids. nih.gov

TransformationReagents and ConditionsProduct Type
Reduction1. LiAlH4, THF; 2. H2OBenzylamine (B48309)
Catalytic HydrogenationH2, Raney Ni or Pd/C, solventBenzylamine
Tetrazole FormationNaN3, Lewis/Brønsted acid, DMF, heat5-Aryl-1H-tetrazole

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Aromatic Substitution

The benzene (B151609) ring of this compound can be functionalized through both electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will influence the position and feasibility of these reactions.

Nucleophilic Aromatic Substitution: The benzonitrile ring itself is not highly activated towards nucleophilic aromatic substitution. However, the introduction of strongly electron-withdrawing groups, such as a nitro group, particularly at the ortho or para position to a leaving group (like a halogen), can facilitate such reactions. researchgate.netnih.govresearchgate.netchemrxiv.org Therefore, if the aromatic ring were to be further functionalized with a halogen, subsequent nucleophilic substitution at that position would be challenging without additional activation.

Reaction TypeReagents and ConditionsExpected Position of Substitution
BrominationBr2, FeBr3Ortho to the butoxy group
NitrationHNO3, H2SO4Ortho to the butoxy group

Design and Synthesis of Structurally Related Derivatives for Comprehensive Structure-Reactivity Relationship Studies

The diverse reactivity of this compound at its various functional groups allows for the systematic design and synthesis of a library of structurally related derivatives. By modifying each functional group individually or in combination, a comprehensive structure-reactivity relationship (SRR) study can be undertaken. For example, a series of ethers and esters with varying chain lengths and electronic properties can be synthesized from the hydroxyl group. The chloro substituent can be replaced with a range of nucleophiles to probe the effect of different functionalities at this position. The benzonitrile group can be converted to an amine or a tetrazole, introducing different polar and hydrogen-bonding characteristics. Furthermore, the aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. The systematic evaluation of these derivatives in relevant biological or chemical assays can provide valuable insights into the key structural features required for a desired activity or property.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(4-Chloro-2-hydroxybutoxy)benzonitrile with high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-chloro-2-hydroxybutanol and a benzonitrile derivative. Key steps include:

  • Catalyst Selection: Use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to enhance nucleophilicity .
  • Temperature Control: Reactions are best performed at 60–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor by TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Technique Key Data Points References
¹H/¹³C NMR Hydroxybutoxy chain (δ 3.5–4.5 ppm), nitrile (C≡N, no direct ¹H signal)
IR Spectroscopy O-H stretch (~3400 cm⁻¹), C≡N (~2230 cm⁻¹)
X-ray Crystallography Confirms bond angles (C-O-C ~110°) and spatial arrangement
Mass Spectrometry Molecular ion peak (m/z ~251) and fragmentation pattern

Advanced Research Questions

Q. How can computational modeling predict the environmental degradation pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile sites (e.g., C-Cl bond cleavage under UV light) .
  • Molecular Dynamics (MD): Simulate interactions with hydroxyl radicals (•OH) in aqueous environments to predict hydrolysis rates .
  • Validation: Compare computational results with experimental HPLC-MS data tracking degradation byproducts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) can be addressed by:

  • Standardized Assays: Use cell lines with consistent passage numbers and assay conditions (e.g., pH 7.4, 37°C) .
  • Dose-Response Curves: Establish EC₅₀ values across multiple replicates to account for variability.
  • Structural Analog Comparison: Test derivatives (e.g., 4-(2,4-dichlorophenoxy)benzonitrile) to isolate the role of the chloro-hydroxybutoxy group .

Q. How does the steric and electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bulky hydroxybutoxy group directs electrophilic substitution to the para position of the benzonitrile ring.
  • Electronic Effects: The electron-withdrawing nitrile group stabilizes intermediates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
  • Experimental Design: Use Pd(PPh₃)₄ as a catalyst and monitor reaction progress via GC-MS to optimize coupling efficiency .

Q. What advanced analytical methods are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • High-Resolution LC-MS: Detect impurities at ppm levels (e.g., residual 4-chloro-2-hydroxybutanol).
  • Headspace GC-MS: Identify volatile byproducts (e.g., chlorinated hydrocarbons) .
  • ICP-OES: Quantify heavy metal catalysts (e.g., Pd) to ensure compliance with safety thresholds .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-Dependent Hydrolysis: Test in buffers (pH 1–13) and monitor nitrile-to-carboxylic acid conversion using ¹³C NMR .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .

Q. What mechanistic insights can be gained from studying the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro Metabolism Assays: Use human liver microsomes to identify metabolites (e.g., hydroxylated derivatives) .
  • Docking Simulations: Predict binding affinities to CYP3A4 active sites using AutoDock Vina .
  • Fluorescence Quenching: Monitor enzyme inhibition via changes in tryptophan fluorescence intensity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.